3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde: is a chemical compound that belongs to the class of isoindoline derivatives. Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of a trifluoromethyl group and an aldehyde group in this compound makes it particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde typically involves the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through the condensation of an aromatic primary amine with a maleic anhydride derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Oxidation and Aldehyde Formation: The final step involves the oxidation of the isoindoline core to introduce the aldehyde group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Oxo-7-(trifluoromethyl)isoindoline-5-carboxylic acid.
Reduction: 3-Oxo-7-(trifluoromethyl)isoindoline-5-methanol.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxo-isoindoline-5-carbaldehyde: Lacks the trifluoromethyl group, making it less hydrophobic and potentially less bioactive.
7-(Trifluoromethyl)isoindoline-5-carbaldehyde: Lacks the oxo group, which may affect its reactivity and biological activity.
Uniqueness
3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde is unique due to the presence of both the trifluoromethyl and oxo groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the oxo group provides additional reactivity for chemical modifications .
Eigenschaften
Molekularformel |
C10H6F3NO2 |
---|---|
Molekulargewicht |
229.15 g/mol |
IUPAC-Name |
3-oxo-7-(trifluoromethyl)-1,2-dihydroisoindole-5-carbaldehyde |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)8-2-5(4-15)1-6-7(8)3-14-9(6)16/h1-2,4H,3H2,(H,14,16) |
InChI-Schlüssel |
QJCPALJCPYGOPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2C(F)(F)F)C=O)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.